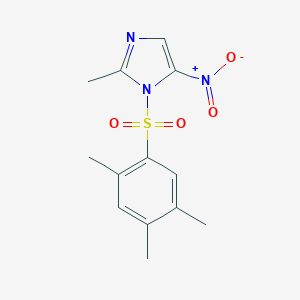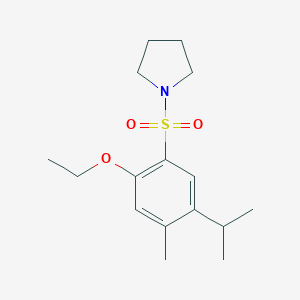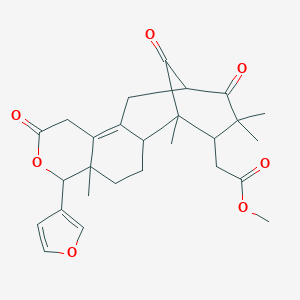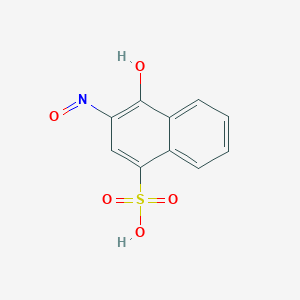
2-Methyl-5-nitro-1-(2,4,5-trimethyl-benzenesulfonyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-1-(2,4,5-trimethyl-benzenesulfonyl)-1H-imidazole is a chemical compound with the molecular formula C14H16N2O4S. This compound is commonly referred to as TBNIM, and it has gained significant attention in scientific research due to its potential applications in the field of medicine. TBNIM is a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
TBNIM works by binding to the active site of the targeted enzyme, thereby preventing it from carrying out its normal function. This inhibition can lead to a decrease in the production of certain metabolites, which can have beneficial effects in the treatment of certain diseases.
Biochemical and Physiological Effects
TBNIM has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of certain metabolites, such as uric acid and sorbitol. This reduction can have beneficial effects in the treatment of diseases such as gout and diabetes. TBNIM has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
TBNIM has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, making it a valuable tool for studying their function. TBNIM is also relatively easy to synthesize, making it readily available for use in experiments. However, TBNIM has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research involving TBNIM. One potential application is in the treatment of diabetic complications, such as neuropathy and retinopathy. TBNIM has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. Further research is needed to determine the full potential of TBNIM in these and other areas of medicine.
Méthodes De Synthèse
The synthesis of TBNIM involves several steps, including the condensation of 2-methyl-1H-imidazole-5-carboxaldehyde with 2,4,5-trimethylbenzenesulfonamide, followed by nitration of the resulting product. The final step involves the reduction of the nitro group to form TBNIM.
Applications De Recherche Scientifique
TBNIM has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of certain enzymes, including aldose reductase and xanthine oxidase. These enzymes play a role in the development of various diseases, such as diabetes and gout.
Propriétés
Nom du produit |
2-Methyl-5-nitro-1-(2,4,5-trimethyl-benzenesulfonyl)-1H-imidazole |
|---|---|
Formule moléculaire |
C13H15N3O4S |
Poids moléculaire |
309.34 g/mol |
Nom IUPAC |
2-methyl-5-nitro-1-(2,4,5-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H15N3O4S/c1-8-5-10(3)12(6-9(8)2)21(19,20)15-11(4)14-7-13(15)16(17)18/h5-7H,1-4H3 |
Clé InChI |
YKVWUOOASQGWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)




![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)



![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)